
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Descripción general
Descripción
The compound “1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole” is a chemical substance with the molecular formula C18H17F2NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole” can be analyzed using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, and 19F NMR .Physical And Chemical Properties Analysis
The compound “1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole” has a molecular weight of 301.33 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the sources I found.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole is involved in a variety of chemical synthesis processes. A study by Pindur and Deschner (1988) demonstrates its role in the xanthenylation of indoles, where it reacts with compounds like xanthydrol, dibenzosuberenol, and bis[4-dimethylaminophenyl]methanol (Pindur & Deschner, 1988).
Pharmacological Research
- In pharmacological research, derivatives of 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole have been studied. For example, a compound related to this chemical showed potential as an antifungal agent. Its solubility and partitioning processes in biologically relevant solvents were analyzed, highlighting its potential application in medicinal chemistry (Volkova, Levshin, & Perlovich, 2020).
Material Science and Spectroscopy
- In material science, derivatives of this compound are used to study the properties of materials. For instance, research on polymorphic forms of a pharmaceutical compound related to 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole used spectroscopic and diffractometric techniques to characterize the forms and understand their physical and analytical properties (Vogt et al., 2013).
Photochemistry and Electroluminescent Devices
- In photochemistry, compounds structurally similar to 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole have been synthesized and their photochromic properties investigated. For example, novel asymmetric dihetarylethenes derived from N-isopropylindole and thiophene were synthesized, exhibiting photochromism in solutions. This research contributes to the understanding of photochromic materials and their applications in various technologies (Makarova et al., 2013).
Safety and Hazards
The safety data sheet for “1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole” suggests that it should be used only for R&D and not for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored and handled with care to avoid hazards .
Propiedades
IUPAC Name |
[1-(3,5-difluorophenyl)-3-propan-2-ylindol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c1-11(2)18-15-5-3-4-6-16(15)21(17(18)10-22)14-8-12(19)7-13(20)9-14/h3-9,11,22H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNYCACUIUFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC(=CC(=C3)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654067 | |
| Record name | [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole | |
CAS RN |
886362-94-3 | |
| Record name | 1-(3,5-Difluorophenyl)-3-(1-methylethyl)-1H-indole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



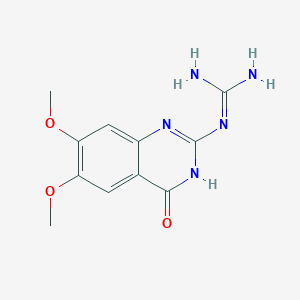
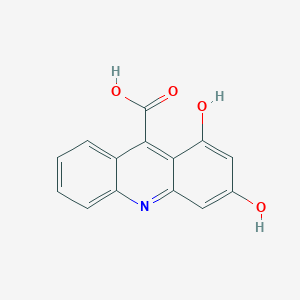
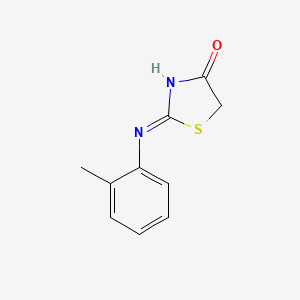
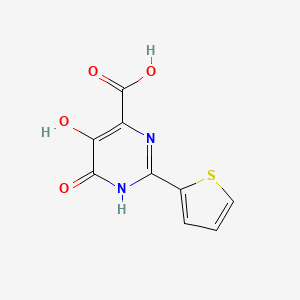
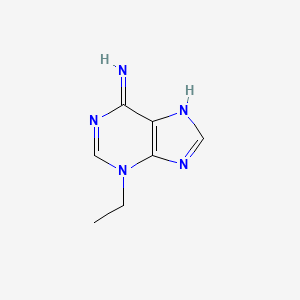
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)
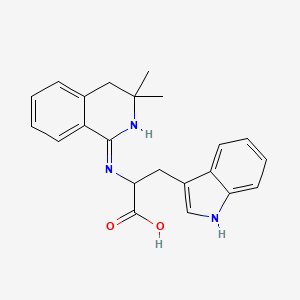
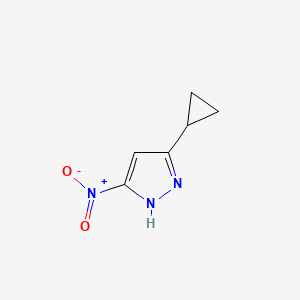
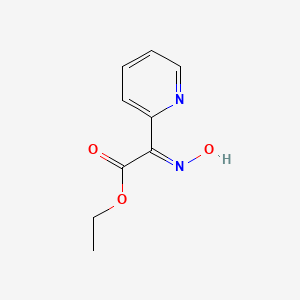
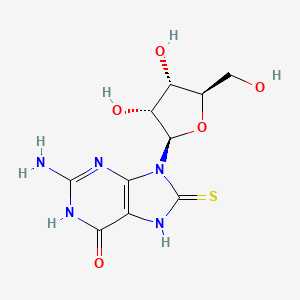
![(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone](/img/structure/B1436562.png)
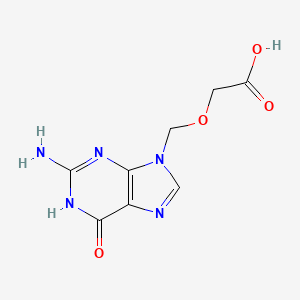
![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)